Product packaging for Benzo[a]pyrenetetrol I 2-d8(Cat. No.:)

Benzo[a]pyrenetetrol I 2-d8

Cat. No.: B1152841
M. Wt: 320.34
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrenetetrol I 2-d8 is a deuterium-labeled stable isotope of a key metabolic derivative of Benzo[a]pyrene. Benzo[a]pyrene (BaP) is a well-characterized polycyclic aromatic hydrocarbon (PAH) and a Group 1 carcinogen, formed from the incomplete combustion of organic material . This compound is metabolically activated in the body to form a highly reactive diol epoxide, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which is the ultimate carcinogenic species . BPDE binds covalently to DNA, primarily forming bulky adducts with guanine bases, which leads to mutations and disrupts normal cellular processes . The tetrol derivatives, such as Benzo[a]pyrenetetrol, are the hydrolysis products of these BPDE-DNA adducts and serve as critical biomarkers of exposure and metabolic activation . The incorporation of eight deuterium atoms (d8) in this tetrol structure makes it an invaluable internal standard for quantitative mass spectrometry-based analyses. Researchers utilize this compound in environmental toxicology, cancer research, and molecular epidemiology to accurately quantify PAH metabolite levels in biological samples, assess DNA damage, and investigate the mechanisms of chemical carcinogenesis. This enables precise and reliable data for studies on human exposure to PAHs and their biological effects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₀H₈D₈O₄

Molecular Weight

320.34

Synonyms

(7R,8S,9R,10R)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol-d8;  (7α,8β,9β,10β)-rel-7,8,9,10-Tetrahydro-Benzo[a]pyrene-7,8,9,10-tetrol-d8;  (±)-Benzo[a]pyrene-r-7,t-8,t-9,t-10-tetrahydrotetrol-d8;  7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene-

Origin of Product

United States

Metabolic Pathways and Formation of Benzo a Pyrene Tetrols in Research Systems

Enzymatic Hydrolysis of Benzo[a]pyrene (B130552) Diol Epoxides to Tetrols in Experimental Models

The formation of benzo[a]pyrene tetrols is a direct consequence of the hydrolysis of benzo[a]pyrene diol epoxides (BPDE). oup.com This hydrolysis can occur spontaneously but is also catalyzed by enzymes. oup.comacs.org BPDEs are considered the ultimate carcinogenic metabolites of B[a]P because of their ability to form covalent adducts with DNA. mdpi.com

The primary precursor to the most carcinogenic diol epoxide, (+)-anti-BPDE (also known as DE 2), is B[a]P-7,8-dihydrodiol. oup.com The hydrolysis of BPDE results in the formation of isomeric tetrols. For instance, the hydrolysis of (±)-anti-BPDE yields (±)-B[a]P-r-7,t-8,t-9,c-10-tetrol (BPTI-1) and (±)-B[a]P-r-7,t-8,t-9,t-10-tetrol (BPTI-2). oup.comacs.org Similarly, the hydrolysis of the syn-diol epoxide, (±)-syn-BPDE (also known as DE 1), produces (±)-B[a]P-r-7,t-8,c-9,t-10-tetrol (BPTII-1) and (±)-B[a]P-r-7,t-8,c-9,c-10-tetrol (BPTII-2). oup.comoup.com The detection and quantification of these tetrols, often using isotopically labeled standards like Benzo[a]pyrenetetrol I 2-d8, provide a stable measure of the formation of their reactive diol epoxide precursors. nih.gov

Cytochrome P450 Enzyme Systems in Benzo[a]pyrene Metabolism and Tetrol Formation Studies

The initial stages of B[a]P metabolism are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These enzymes introduce oxygen into the B[a]P molecule, forming epoxides. osti.gov

Contributions of CYP1A1, CYP1A2, and CYP1B1 in Research Contexts

Several CYP enzymes are involved in B[a]P metabolism, with CYP1A1, CYP1A2, and CYP1B1 being the most significant in the bioactivation pathway leading to diol epoxides and subsequently tetrols. mdpi.commdpi.com

CYP1A1 is considered highly active in the metabolism of B[a]P. nih.govoup.com It plays a crucial role in converting B[a]P to B[a]P-7,8-epoxide and further metabolizing B[a]P-7,8-dihydrodiol to the ultimate carcinogen, BPDE. oup.comoup.com Studies using recombinant human CYP1A1 have shown its high efficiency in producing diol species, which are precursors to tetrols. oup.com

CYP1B1 also significantly contributes to the metabolism of B[a]P and B[a]P-7,8-dihydrodiol. oup.comnih.gov Research has indicated that CYP1B1 can metabolize B[a]P along the pathway to diol epoxide formation at rates higher than CYP1A2, though lower than CYP1A1. oup.comnih.gov

The relative contributions of these enzymes can vary depending on the tissue and experimental system. nih.gov For example, in some extra-hepatic tissues, CYP1B1 may play a more significant role in B[a]P bioactivation. oup.com

Epoxide Hydrolase Activity in Tetrol Precursor Formation

Following the initial epoxidation of B[a]P by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a critical role in the metabolic pathway. oup.com mEH catalyzes the hydrolysis of the initially formed B[a]P-7,8-epoxide to B[a]P-trans-7,8-dihydrodiol. oup.comoup.com This dihydrodiol is the direct precursor for the subsequent epoxidation by CYPs to form BPDE. oup.com The addition of mEH in in vitro experiments has been shown to markedly increase the formation of diol products, highlighting its importance in the pathway leading to tetrol formation. oup.com

Characterization of Benzo[a]pyrene Tetrol Isomers and Stereochemistry in Metabolic Research

The formation of B[a]P tetrols is stereospecific, leading to different isomers depending on the precursor diol epoxide. oup.comnih.gov The analysis of these isomers provides valuable insights into the specific metabolic pathways that are active in a given biological system. nih.gov

The hydrolysis of the two diol epoxides, DE 1 and DE 2, results in four distinct tetrols. oup.com The hydrolysis of DE 2, the more carcinogenic diol epoxide, produces (±)-benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (RTTC) and (±)-benzo[a]pyrene-r-7,t-8,t-9,t-10-tetrahydrotetrol (RTTT). oup.com The hydrolysis of DE 1 yields (±)-benzo[a]pyrene-r-7,t-8,c-9,t-10-tetrahydrotetrol (RTCT) and (±)-benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol (RTCC). oup.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to separate and identify these isomers. oup.comnih.gov Studies have shown that in many systems, the formation of DE 2-derived tetrols is more prevalent, which is consistent with the "bay region" theory of PAH carcinogenesis. oup.comnih.gov

Investigation of Alternative Metabolic Pathways Leading to Tetrols in Experimental Systems

While the diol epoxide pathway is the most well-established route to tetrol formation, research has explored other potential metabolic pathways. One such pathway involves the formation of B[a]P-quinones. oup.comresearchgate.net While primarily considered a detoxification pathway, there is evidence that B[a]P-quinones can undergo redox cycling to form reactive oxygen species and potentially contribute to DNA damage. oup.com

Another area of investigation is the role of aldo-keto reductases (AKRs) in B[a]P metabolism. acs.org AKRs can convert B[a]P-7,8-diol to B[a]P-7,8-dione, which is a reactive and redox-active species. acs.org The balance between the P450-mediated diol epoxide pathway and the AKR-mediated dione (B5365651) pathway can be influenced by the cellular redox state, specifically the ratio of NADPH to NAD+. acs.org Under conditions with higher NADPH, the formation of anti-BPDE and subsequently tetrols is favored. acs.org

Furthermore, studies using human tissue organoid cultures have demonstrated the capability of various tissues, including gastric, pancreas, liver, colon, and kidney, to metabolize B[a]P and form key metabolites like B[a]P-t-7,8-dihydrodiol and BaP-tetrol-l-1. mdpi.comnih.gov These 3D culture systems provide a more physiologically relevant model to study tissue-specific B[a]P metabolism and the formation of tetrols. mdpi.com

Advanced Analytical Methodologies for Benzo a Pyrenetetrol I 2 D8 Quantification in Research

Role of Stable Isotope Labeled Benzo[a]pyrenetetrol I 2-d8 as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in the field of mass spectrometry. This compound, a deuterated form of Benzo[a]pyrenetetrol I 2, serves as an ideal internal standard for the quantification of its unlabeled counterpart in complex biological samples.

Compensation for Matrix Effects in Complex Biological Samples

Biological samples such as urine, plasma, and tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous compounds. These compounds can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantitative results.

By adding a known amount of this compound to the sample prior to extraction and analysis, a reliable method for compensating for these matrix effects is established. Since the stable isotope-labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatographic separation and experiences the same matrix effects during ionization. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification, effectively normalizing for variations in signal intensity caused by the sample matrix.

Addressing Inter-individual Variability in Research Sample Analysis

In addition to matrix effects, variability in sample collection, storage, and preparation can introduce errors into the analytical workflow. Inter-individual differences in metabolism and excretion can also lead to a wide range of analyte concentrations in biological samples. The use of this compound as an internal standard helps to mitigate these sources of variability.

By being introduced at the beginning of the sample preparation process, the internal standard accounts for any loss of analyte that may occur during extraction, cleanup, and concentration steps. This ensures that the final measured concentration accurately reflects the initial amount of the analyte in the sample, thereby improving the reliability and comparability of data across different individuals and study groups.

Considerations for Deuterium (B1214612) Isotope Effects in Chromatographic Separation

While stable isotope-labeled internal standards are highly effective, it is important to consider the potential for isotopic effects, particularly in chromatography. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, which may lead to a small shift in retention time during chromatographic separation.

This "deuterium isotope effect" can result in partial or complete separation of the deuterated internal standard from the native analyte. If the separation is significant, the two compounds may not experience identical matrix effects, potentially compromising the accuracy of the quantification. Therefore, it is crucial during method development to evaluate the chromatographic behavior of this compound and its unlabeled counterpart to ensure they co-elute as closely as possible.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of B[a]P metabolites due to its high sensitivity, selectivity, and robustness.

Method Development and Validation for Benzo[a]pyrene (B130552) Tetrols

The development of a robust LC-MS/MS method for Benzo[a]pyrene tetrols involves the optimization of several key parameters. This includes the selection of an appropriate chromatographic column and mobile phase to achieve adequate separation from other B[a]P metabolites and matrix components. nih.gov Gradient elution is often employed to effectively separate the various metabolites. nih.gov The mass spectrometer parameters, such as ionization source conditions and collision energies for MS/MS fragmentation, must be carefully tuned to maximize the signal intensity for the specific precursor and product ions of the target analytes.

Method validation is a critical step to ensure the reliability of the analytical data. nih.govmdpi.com This process typically involves assessing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.comnih.gov For instance, a sensitive LC-MS/MS method for 3-hydroxybenzo[a]pyrene reported an LLOQ of 50 pg/L, demonstrating excellent performance. mdpi.com Similarly, another study achieved an LOQ of 0.07 μg/kg for B[a]P in food samples. researchgate.net

Table 1: Representative LC-MS/MS Method Parameters and Validation Data

ParameterDescriptionExample Value/RangeReference
ChromatographyUPLC with acetonitrile (B52724):water gradient- nih.gov
IonizationAtmospheric Pressure Chemical Ionization (APCI)- nih.govresearchgate.net
DetectionTandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode- researchgate.net
LinearityRange over which the method is accurate0.2 to 5.0 ng/μL nih.gov
LODLowest amount of analyte that can be detected<0.01 ng/μL nih.gov
LOQLowest amount of analyte that can be quantified with acceptable precision and accuracy50 pg/L nih.govmdpi.com
RecoveryExtraction efficiency of the method86% to 104% researchgate.net

High Sensitivity and Robustness in Quantitative Research

The high sensitivity of LC-MS/MS allows for the detection and quantification of Benzo[a]pyrene tetrols at very low concentrations, which is essential for human biomonitoring studies where exposure levels can be minimal. nih.govmdpi.com For example, a validated method for urinary BaP-(7R,8S,9R,10S)-tetrol ((+)-BPT I-1) achieved a lower limit of quantification (LLOQ) of 50 pg/L. nih.gov Another study reported a 500-fold increase in sensitivity for B[a]P metabolite analysis compared to older HPLC-radiometric methods, with an LOQ of 6 fmol on column for 3-hydroxybenzo[a]pyrene. nih.gov

The robustness of LC-MS/MS methods ensures that they can be reliably applied to a large number of samples in research studies without significant degradation in performance. nih.govnih.govmdpi.comresearchgate.net This is crucial for epidemiological studies and clinical trials where consistency and reproducibility are paramount. The application of these sensitive and robust methods has enabled researchers to distinguish between different exposure groups, such as smokers and non-smokers, and to assess exposure in occupationally exposed workers. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) in Tetrol Analysis

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are soft ionization techniques integral to the mass spectrometric analysis of benzo[a]pyrene (BaP) tetrols, including their deuterated analogs like this compound. illinois.eduwikipedia.orgnih.gov These methods are particularly suited for polar and thermally labile compounds that are not amenable to harsher ionization techniques. wikipedia.orgnih.gov

APCI operates by creating a plasma of solvent ions via a corona discharge at atmospheric pressure. illinois.eduwikipedia.org The vaporized analyte molecules then undergo ion-molecule reactions, typically resulting in protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. illinois.edu This technique is well-suited for a wide range of low to medium molecular weight compounds. wikipedia.orgnih.gov In the context of tetrol analysis, APCI provides a robust and sensitive means of ionization, often coupled with liquid chromatography for enhanced separation. wikipedia.orgresearchgate.net

Electrospray Ionization (ESI), another soft ionization technique, generates ions directly from a liquid solution. nih.gov A strong electric field is applied to the liquid, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI is particularly effective for polar molecules and is widely used in the analysis of biological macromolecules and their metabolites. nih.govresearchgate.net For BaP tetrols, ESI, especially when coupled with tandem mass spectrometry (MS/MS), allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions. rsc.orgrsc.orgresearchgate.net For instance, in the analysis of benzo[a]pyrene tetrols, monitoring the [M − H]⁻ molecular ion at m/z 319 has been a key strategy. rsc.orgrsc.org

Both APCI and ESI have been instrumental in advancing the quantification of BaP tetrols in complex matrices, offering the high sensitivity required for detecting the low concentrations typically found in research samples. illinois.eduresearchgate.netrsc.org

Column-Switching Techniques for Enhanced Selectivity and Sensitivity

Column-switching in high-performance liquid chromatography (HPLC) is a powerful technique employed to enhance the selectivity and sensitivity of an analysis by allowing for online sample cleanup and concentration. rsc.orgrsc.org This methodology is particularly advantageous for the analysis of trace-level compounds like this compound in complex biological matrices. rsc.orgrsc.org

The fundamental principle of column-switching involves the use of two or more chromatographic columns with different selectivities. A typical setup includes a pre-column for initial sample loading and cleanup, and an analytical column for the final separation. The sample is first injected onto the pre-column, where the analytes of interest are retained while unretained matrix components are washed to waste. Subsequently, the valve configuration is switched, and the trapped analytes are back-flushed from the pre-column onto the analytical column for high-resolution separation. rsc.orgrsc.org

A study on the determination of benzo[a]pyrene tetrol isomers utilized a column-switching system with a Kromasil C18 pre-column for analyte enrichment and a Kromasil C18 analytical column for separation. rsc.orgrsc.org This setup allowed for the loading of up to 50 µl/min, enabling the pre-concentration of the tetrols from the sample matrix. rsc.orgrsc.org The subsequent separation was performed at a much lower flow rate of 4 µl/min, which is optimal for achieving high-efficiency separation and sensitive detection. rsc.orgrsc.org This technique significantly improves the signal-to-noise ratio and reduces matrix effects, leading to lower limits of detection. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of benzo[a]pyrene tetrols in biological samples. nih.govcdc.govnih.govglobalactiontoendsmoking.org This technique is particularly valuable for detecting the extremely low concentrations of these biomarkers that are often present in human urine. nih.govcdc.govnih.govglobalactiontoendsmoking.org

A notable application of GC-MS/MS involves the measurement of urinary benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (BPT I-1), a hydrolysis product of the ultimate carcinogen of benzo[a]pyrene. nih.govcdc.govnih.gov A recently developed method utilizes gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) for this purpose. nih.gov This approach offers exceptional sensitivity, with a lower limit of quantification (LLOQ) of 50 pg/L. nih.gov The method has demonstrated excellent accuracy and precision, making it a reliable tool for human biomonitoring studies. nih.gov

The sample preparation for GC-MS/MS analysis of tetrols typically involves enzymatic deconjugation to release the metabolites from their glucuronide and sulfate (B86663) conjugates, followed by extraction and derivatization to make the polar tetrols amenable to gas chromatography. nih.govcdc.govacs.org One study described a procedure using liquid-liquid extraction and solid-phase extraction (SPE) with activated carbon for cleanup. nih.govcdc.gov Another method employed reverse-phase and phenylboronic acid SPE, followed by methylation to form tetramethyl ethers of the tetrols. acs.org

The use of an isotopically labeled internal standard, such as this compound, is crucial for accurate quantification, as it compensates for any analyte loss during sample preparation and for variations in instrument response. acs.org

Complementary Detection Techniques in Benzo[a]pyrene Tetrol Research

While mass spectrometry is a dominant technique, other detection methods play a significant and often complementary role in the analysis of benzo[a]pyrene tetrols.

Fluorescence Detection in High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used and highly sensitive method for the analysis of benzo[a]pyrene tetrols. researchgate.netrsc.orgrsc.orgcdc.govnih.gov The inherent fluorescence of the pyrene (B120774) ring system in these molecules allows for selective detection with low background interference. cdc.govnih.gov

In a typical HPLC-fluorescence setup for tetrol analysis, the excitation wavelength is set around 342-344 nm, and the emission is monitored at approximately 385-404 nm. rsc.orgrsc.org This provides excellent selectivity, as few endogenous compounds in biological samples fluoresce at these specific wavelengths.

The sensitivity of HPLC with fluorescence detection is a key advantage. Studies have reported mass limits of detection in the low picogram range for benzo[a]pyrene tetrol isomers. rsc.orgrsc.org For instance, one method achieved a mass limit of detection of 3 pg for all tetrol isomers, which corresponded to a concentration limit of detection of 30 pg/ml in cell culture medium. rsc.orgrsc.org Another method for analyzing BaP-tetrol I-1 released from protein adducts reported a detection limit of 0.5 pg. capes.gov.br

The robustness and relative simplicity of HPLC-fluorescence systems make them suitable for routine analysis in many research laboratories. researchgate.netcdc.gov

Accelerator Mass Spectrometry (AMS) for Micro-dosing Studies

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique that has enabled groundbreaking research in the field of toxicology, particularly in human micro-dosing studies with carcinogens like benzo[a]pyrene. nih.govnih.govresearchgate.netresearchgate.netosti.gov AMS measures the concentration of rare isotopes, such as carbon-14 (B1195169) (¹⁴C), with exceptional precision, allowing for the administration of extremely low, environmentally relevant doses of ¹⁴C-labeled compounds to human volunteers. nih.govnih.govresearchgate.netresearchgate.net

In the context of this compound research, while AMS directly measures ¹⁴C, the principles are highly relevant as it allows for the study of the parent compound's metabolism into tetrols and other metabolites at realistic exposure levels. nih.govresearchgate.net Studies using ultra-performance liquid chromatography (UPLC) coupled with AMS (UPLC-AMS) have followed the uptake, metabolism, and elimination of [¹⁴C]-BaP in human plasma. nih.govresearchgate.net These investigations have revealed that even at very early time points after oral micro-dosing, a significant portion of the ¹⁴C in plasma consists of polar BaP metabolites, with bay region tetrols being predominant. nih.govresearchgate.net

The remarkable sensitivity of AMS allows for the detection of attomole (10⁻¹⁸ mole) quantities of ¹⁴C, making it possible to quantify DNA adducts and metabolites at levels far below what is achievable with other techniques. nih.govresearchgate.net This capability is crucial for understanding the pharmacokinetics and potential bioactivation of carcinogens in humans with minimal risk to the study participants. nih.govnih.govresearchgate.net

Sample Preparation Techniques for Benzo[a]pyrene Tetrol Analysis in Research Samples

The accurate quantification of this compound and its non-labeled analogs in complex research samples necessitates rigorous and efficient sample preparation. The primary goals are to isolate the analytes from the matrix, remove interfering substances, and concentrate the sample to achieve the required sensitivity for detection. researchgate.netnih.govacs.orgcapes.gov.bruzh.ch

A common initial step, particularly for urine samples, is enzymatic hydrolysis. nih.govcdc.govacs.orguzh.ch Benzo[a]pyrene tetrols are often excreted as water-soluble glucuronide and sulfate conjugates. Treatment with β-glucuronidase and arylsulfatase enzymes cleaves these conjugates, releasing the free tetrols for subsequent extraction. nih.govacs.orguzh.ch

Solid-phase extraction (SPE) is a cornerstone of sample cleanup for benzo[a]pyrene tetrol analysis. nih.govacs.orgcapes.gov.bruzh.chresearchgate.net Various sorbent materials are employed depending on the specific requirements of the analytical method. C18 (octadecylsilyl) bonded silica (B1680970) is widely used for reversed-phase extraction of the relatively nonpolar tetrols from aqueous matrices. capes.gov.bruzh.chresearchgate.net For more targeted cleanup, phenylboronic acid (PBA) SPE can be utilized, which selectively retains diol-containing compounds like the tetrols. acs.org Some methods employ a multi-step SPE approach, such as a combination of activated carbon and other polymeric sorbents, to achieve a higher degree of purification. nih.govcdc.gov

Liquid-liquid extraction (LLE) is another technique used to partition the analytes from the aqueous sample into an immiscible organic solvent. nih.govcdc.gov This can be used alone or in conjunction with SPE for comprehensive sample cleanup.

For highly specific purification, immunoaffinity chromatography (IAC) can be employed. creative-proteomics.combioclone.netsynabs.be This technique uses antibodies immobilized on a solid support that specifically bind to the target analytes. creative-proteomics.combioclone.net This high degree of specificity allows for excellent purification, though it can be a more costly and specialized approach. creative-proteomics.com

The choice of sample preparation technique is dictated by the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical instrumentation.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction is a widely employed technique for the selective extraction and concentration of analytes from a complex sample matrix. For benzo[a]pyrene tetrols and their deuterated analogs, SPE is a critical step to remove interfering substances and enhance analytical sensitivity. Various research studies have optimized SPE methods for the analysis of benzo[a]pyrene tetrols in diverse matrices such as human urine and biological tissues.

A multi-step SPE approach has been shown to be effective for the purification of benzo[a]pyrene tetrols from urine. One such method involves an initial liquid-liquid extraction followed by a two-cartridge SPE system. This typically includes an activated carbon SPE cartridge for initial cleanup and a Strata-X SPE cartridge for further purification. mdpi.com This dual-cartridge system is effective in isolating the tetrols from a complex urinary matrix, enabling sensitive detection by gas chromatography-tandem mass spectrometry (GC-MS/MS). mdpi.com

In another application, the analysis of benzo[a]pyrene tetrols in human urine utilized a combination of polymeric reversed-phase and phenylboronic acid cartridges. nist.gov This method, which also incorporates enzymatic deconjugation to release the tetrols from their glucuronide and sulfate conjugates, achieves a high degree of purification, with a mean assay recovery of 44%. nist.gov The use of a ¹³C₆-labeled internal standard, structurally similar to this compound, underscores the importance of isotopic dilution techniques in these analyses. nist.gov

For the analysis of benzo[a]pyrene metabolites in microalgae cultures, a method combining matrix solid-phase dispersion (MSPD) for biomass and SPE for the liquid media has been developed. nih.govmdpi.com This research highlights the adaptability of SPE for different sample types, achieving recovery values between 38% and 74% for various benzo[a]pyrene metabolites. nih.govresearchgate.net

The following table summarizes key research findings on the application of SPE for the analysis of benzo[a]pyrene tetrols, which are directly relevant to the quantification of this compound.

Matrix SPE Sorbent(s) Key Findings & Methodological Details Recovery (%)
Human UrineActivated Carbon and Strata-XA dual SPE cartridge system was used after liquid-liquid extraction and enzymatic deconjugation. The method achieved low limits of detection (0.026 pg/mL for BPT I-1). mdpi.comNot Specified
Human UrinePolymeric Reversed Phase and Phenylboronic AcidThe method involved enzymatic deconjugation followed by enrichment using two different SPE cartridges. It demonstrated high sensitivity with an on-column detection limit of approximately 20 amol. nist.gov44
Microalgae Cultures (Liquid Media)Not specifiedAn off-line SPE method was developed for the extraction of benzo[a]pyrene metabolites from the liquid culture medium, followed by on-line SPE preconcentration and HPLC-FD analysis. nih.govmdpi.com38-74
Human Blood (Hemoglobin Adducts)Not specifiedFollowing acid hydrolysis of hemoglobin adducts, the released benzo[a]pyrene tetrols were purified by liquid-liquid extraction and further cleaned up using SPE before GC-HRMS analysis. researchgate.netNot Specified

QuEChERS Methodology Adaptations

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique, particularly for the analysis of contaminants in food and environmental samples. While originally developed for pesticide residue analysis, its application has expanded to other compound classes, including polycyclic aromatic hydrocarbons (PAHs). For more polar metabolites like benzo[a]pyrene tetrols, adaptations to the standard QuEChERS protocol are necessary.

Standard QuEChERS involves an initial extraction with acetonitrile followed by a partitioning step induced by the addition of salts (commonly magnesium sulfate and sodium chloride). A subsequent dispersive SPE (d-SPE) cleanup step is performed to remove interfering matrix components. For hydroxylated PAHs (OH-PAHs), which are more polar than their parent compounds, modifications to the d-SPE cleanup sorbents are often required. While standard d-SPE for PAHs might use a combination of primary secondary amine (PSA) and C18 sorbents, the analysis of OH-PAHs may necessitate different or additional sorbents to achieve adequate cleanup without sacrificing recovery of the more polar analytes.

Research has demonstrated the use of modified QuEChERS for the extraction of PAHs from complex matrices like infant foods and fish. utas.edu.aux-mol.com These methods often involve optimizing the salt composition and d-SPE sorbents to improve recovery and reduce matrix effects. utas.edu.au For instance, a modified QuEChERS protocol for PAHs in infant food utilized a double extraction with acetonitrile and a freezing step before cleanup, achieving recoveries in the range of 70-90%. utas.edu.au

While specific studies detailing a QuEChERS method for this compound are not widely available, the principles of adapting the methodology for related compounds provide a clear framework. For the analysis of hydroxylated PAHs in bile samples, a modified QuEChERS method has been successfully applied, demonstrating its feasibility for such polar metabolites. mdpi.com The analysis of OH-PAHs in sewage sludge has also been accomplished using a QuEChERS-based extraction, indicating the versatility of this technique for complex environmental matrices.

The table below outlines the general steps of the QuEChERS methodology and the likely adaptations required for the analysis of this compound.

QuEChERS Step General Procedure for PAHs Adaptations for this compound and other OH-PAHs
Sample Homogenization The sample is homogenized to ensure uniformity.No significant adaptation is required.
Extraction Extraction is typically performed with acetonitrile.Acetonitrile is a suitable solvent due to its ability to extract a wide range of polar and non-polar compounds.
Salting Out Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.The salt composition may be optimized to improve the partitioning of more polar analytes into the acetonitrile layer.
Dispersive SPE (d-SPE) Cleanup The acetonitrile extract is cleaned up using a combination of sorbents, commonly PSA and C18, to remove interfering matrix components like fatty acids and pigments.The choice of d-SPE sorbent is critical. While PSA and C18 are effective for many interferences, they may also retain polar analytes like benzo[a]pyrene tetrols. Alternative or additional sorbents, such as graphitized carbon black (GCB), may be considered, although their use requires careful optimization to prevent analyte loss.

Mechanistic Investigations Involving Benzo a Pyrenetetrol I 2 D8 in Carcinogenesis Research

Relationship between Benzo[a]pyrene (B130552) Tetrol Formation and DNA Adducts in Research Models

The formation of benzo[a]pyrene tetrols is intrinsically linked to the presence and subsequent breakdown of BPDE-DNA adducts. Tetrols serve as a stable surrogate marker for the unstable BPDE, allowing researchers to quantify the extent of DNA damage that has occurred.

Benzo[a]pyrene is metabolized by Phase I enzymes, primarily cytochrome P450s (CYPs), to form B[a]P-7,8-oxide. nih.gov This intermediate is then converted by epoxide hydrolase into B[a]P-7,8-dihydrodiol, a proximate carcinogen. nih.govmdpi.com Further oxidation by CYPs produces the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE). mdpi.com BPDE is highly reactive and can bind to cellular macromolecules, most notably to the N² position of guanine (B1146940) in DNA, to form BPDE-DNA adducts. mdpi.com

These adducts are a primary form of DNA damage, but they can also be removed from DNA through cellular repair processes or by spontaneous hydrolysis, where the epoxide ring opens, yielding various benzo[a]pyrene tetrols. mdpi.comresearchgate.net One of these hydrolysis products is Benzo[a]pyrenetetrol I-2. The detection and quantification of these tetrols in biological samples provide a direct measure of the amount of BPDE that was formed and reacted with DNA.

To achieve accurate quantification, analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are employed. nih.govberkeley.edu In these methods, a known amount of a stable isotope-labeled internal standard, such as Benzo[a]pyrenetetrol I 2-d8, is added to the sample. This standard behaves identically to the naturally occurring tetrol during extraction, purification, and analysis but is distinguishable by its higher mass. By comparing the signal intensity of the analyte to the internal standard, researchers can precisely quantify the level of DNA adduct formation. berkeley.edu This stable isotope dilution method is considered the gold standard for quantifying DNA adducts and their derivatives. berkeley.edu

Table 1: Key Metabolites in Benzo[a]pyrene Activation and Detoxification

CompoundRole in CarcinogenesisRelationship to Tetrols
Benzo[a]pyrene (B[a]P)Procarcinogen; parent compound. nih.govInitial substrate for metabolic activation pathway.
B[a]P-7,8-dihydrodiolProximate carcinogen; precursor to BPDE. nih.govImmediate precursor to the diol epoxide that forms DNA adducts.
Benzo[a]pyrene diol epoxide (BPDE)Ultimate carcinogen; reacts with DNA. mdpi.comHydrolyzes to form tetrols after binding to DNA. researchgate.net
BPDE-DNA AdductsInitiating lesion for mutagenesis and carcinogenesis. nih.govSource of tetrols upon hydrolysis.
Benzo[a]pyrenetetrolsStable hydrolysis products of BPDE. mdpi.comThe quantifiable biomarker for BPDE-DNA adduct formation.

The metabolic activation of B[a]P is a highly stereospecific process, resulting in four distinct stereoisomers of BPDE. Research has shown that these isomers have vastly different biological activities. nih.gov The (+)-anti-BPDE isomer is recognized as the most potent tumorigen of the four. nih.gov This enhanced potency is attributed to its greater ability to form stable DNA adducts compared to the other isomers. nih.gov

When (+/-)-anti-BPDE was tested on human bronchoalveolar adenocarcinoma H358 cells, the major adduct formed was (+)-anti-trans-BPDE-dGuo. nih.gov This stereochemical preference is crucial, as the hydrolysis of these specific adducts will lead to the formation of corresponding tetrol stereoisomers. Antisera developed for immunoassays also show stereospecificity, with some recognizing the (+)-trans-anti-BPDE-modified oligomers more effectively than other isomers. nih.gov The use of deuterated standards like this compound in mass spectrometry allows for the specific quantification of the tetrols derived from the most biologically relevant and tumorigenic adducts, providing a more accurate assessment of cancer risk.

Role in DNA Damage Response Pathway Studies in Experimental Systems

The formation of bulky BPDE-DNA adducts represents a significant challenge to the integrity of the genome, triggering a complex signaling network known as the DNA Damage Response (DDR). mdpi.commdpi.com The DDR's purpose is to detect the DNA lesions, halt the cell cycle to allow time for repair, and, if the damage is too extensive, initiate programmed cell death (apoptosis) or cellular senescence. mdpi.comnih.gov

Studies using various experimental systems, from human cell lines to organoid cultures, have demonstrated that B[a]P exposure activates key players in the DDR pathway. mdpi.comnih.gov

Sensor Proteins : The initial detection of DNA damage often involves the activation of sensor kinases like ATM and ATR. scielo.brmdpi.com

Mediator Proteins : These kinases then phosphorylate a host of downstream targets, including the histone variant H2AX (forming γ-H2AX), which serves as a beacon to recruit repair factors to the site of damage. mdpi.commdpi.com

Effector Proteins : A central effector in the DDR is the tumor suppressor protein p53. B[a]P exposure has been shown to cause a marked increase in the phosphorylation of p53 at serine 15, a key activation event. nih.gov Activated p53 then transcriptionally upregulates genes like p21, a potent inhibitor of cyclin-dependent kinases, which leads to cell cycle arrest, typically at the G1 or G2/M phase. nih.govnih.gov

The quantification of benzo[a]pyrene tetrols using the d8-labeled standard provides a precise measure of the DNA adduct burden, which is the initial stimulus for the entire DDR cascade. By correlating tetrol levels with the activation state of proteins like p53, p21, and γ-H2AX, researchers can quantitatively study the dose-response relationship between the extent of DNA damage and the cellular response in different experimental models. mdpi.comnih.gov

Insights into Xenobiotic Metabolizing Enzyme Gene Upregulation and Induction

The formation of BPDE and its subsequent hydrolysis to tetrols is entirely dependent on the activity of xenobiotic-metabolizing enzymes (XMEs). These enzymes are categorized into Phase I (activation) and Phase II (detoxification) enzymes. mdpi.com

Phase I Enzymes : Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are the primary enzymes responsible for converting B[a]P into its reactive epoxide intermediates. mdpi.commdpi.com

Phase II Enzymes : Glutathione S-transferases (GSTs) play a protective role by conjugating reactive metabolites like BPDE with glutathione, facilitating their detoxification and excretion. researchgate.netmdpi.com

Exposure to B[a]P can induce the expression of the very genes that metabolize it, a process mediated by the aryl hydrocarbon receptor (AhR). nih.gov Studies in human tissue organoids have shown that B[a]P treatment leads to a high upregulation of XME genes, including CYP1A1 and NQO1. mdpi.com The level of tetrol formation in these systems directly reflects the metabolic activity of these enzymes. For instance, research has shown that inhibiting CYP1A1 can decrease the formation of BPDE-DNA adducts. mdpi.com

By using this compound to accurately measure tetrol output, scientists can investigate how various factors—such as genetic polymorphisms, co-exposure to other chemicals, or the presence of dietary chemopreventive agents—modulate the expression and activity of XMEs, thereby altering an individual's or a cell's susceptibility to B[a]P-induced carcinogenesis. mdpi.com

Table 2: Research Findings on B[a]P-Induced Gene and Protein Expression

Gene/ProteinFunctionEffect of B[a]P ExposureResearch ModelReference
CYP1A1Phase I Enzyme (Xenobiotic Activation)Highly upregulatedHuman Tissue Organoids mdpi.com
p53 (phosphorylated)Tumor Suppressor (DDR Effector)Markedly increasedJEG-3 Cells nih.gov
p21Cell Cycle InhibitorInduced expressionJEG-3 Cells nih.gov
γ-H2AXDNA Damage MarkerInducedHuman Tissue Organoids mdpi.com
GSTPhase II Enzyme (Detoxification)Induced by some protective agentsRat tissues mdpi.com

Application in Molecular Epidemiology Studies through Biomarker of Effect Analysis

Molecular epidemiology aims to link environmental or occupational exposures to health outcomes at the molecular level. In this context, BPDE-DNA adducts and their hydrolysis products, benzo[a]pyrene tetrols, serve as critical biomarkers of effect. A biomarker of effect provides evidence that a biologically effective interaction between the toxicant and a cellular target (like DNA) has occurred.

The ability to accurately measure these biomarkers in human samples such as blood, urine, or tissues is paramount. nih.gov For example, BPDE-dG adducts have been detected and quantified in human umbilical cord blood, indicating in utero exposure and potential risk. jfda-online.com Epidemiological studies have found associations between PAH-DNA adducts and an increased risk for several cancers, including hepatocellular carcinoma. nih.gov

The use of stable isotope dilution mass spectrometry, which relies on internal standards like this compound, provides the necessary sensitivity and specificity for these demanding analyses. berkeley.edu By quantifying tetrol levels in large populations, researchers can assess the burden of DNA damage resulting from environmental B[a]P exposure and investigate its correlation with cancer incidence, thus providing a mechanistic link between exposure and disease.

Biomarker Applications of Benzo a Pyrenetetrol I 2 D8 in Exposure and Effect Research

Utilization as a Biomarker for Benzo[a]pyrene (B130552) Exposure Assessment in Research

Benzo[a]pyrenetetrol I 2-d8 (BPT I 2-d8) serves as a critical analytical tool in the assessment of human exposure to Benzo[a]pyrene (BaP), a potent carcinogen. BaP itself is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials, leading to widespread environmental presence and human exposure through various sources such as tobacco smoke, polluted air, and certain foods. nih.govmdpi.com Due to its carcinogenic properties, as classified by the International Agency for Research on Cancer (IARC), monitoring human exposure to BaP is of significant public health importance. nih.govnih.govepa.gov

The utility of BPT I 2-d8 lies in its role as an internal standard for the quantification of BaP-tetraol, a key metabolite of BaP. researchgate.netnih.gov When BaP enters the body, it undergoes metabolic activation to form reactive intermediates, including the ultimate carcinogen, BaP-(7R,8S)-diol-(9S,10R)-epoxide (BPDE). researchgate.netnih.gov This highly reactive molecule can bind to DNA, forming adducts that can initiate carcinogenesis. mdpi.commdpi.com The hydrolysis of BPDE results in the formation of BaP-tetraols, which are then excreted in urine. researchgate.netnih.gov

Researchers utilize deuterated standards like BPT I 2-d8 in sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to accurately measure the levels of BaP-tetraol in biological samples. The known concentration of the added BPT I 2-d8 allows for precise quantification of the naturally occurring BaP-tetraol, correcting for any loss during sample preparation and analysis. This makes BPT I 2-d8 an indispensable tool for assessing the internal dose of BaP and understanding its metabolic activation pathway in humans.

Comparative Analysis with Other Benzo[a]pyrene Metabolite Biomarkers (e.g., 3-OH-BaP)

In the field of biomonitoring for BaP exposure, several metabolites are utilized as biomarkers, with 3-hydroxybenzo[a]pyrene (3-OH-BaP) being one of the most common. nih.govnih.govcoresta.orgmdpi.com A comparative analysis of BPT I 2-d8 (as a standard for BaP-tetraol) and 3-OH-BaP reveals distinct advantages and provides complementary information regarding BaP exposure and its potential health risks.

In contrast, BaP-tetraol, quantified using BPT I 2-d8, is a direct downstream product of the carcinogenic activation pathway involving BPDE. researchgate.netnih.gov Therefore, measuring BaP-tetraol provides a more direct indication of the extent to which BaP has been converted to its genotoxic form. This is a crucial distinction, as it offers insight into the potential for DNA damage and cancer risk. While 3-OH-BaP indicates exposure, BaP-tetraol provides a more specific measure of the carcinogenic risk associated with that exposure.

Research has demonstrated that the relative amounts of these metabolites can vary depending on the route of exposure and individual metabolic differences. researchgate.net For instance, dermal exposure can lead to a different metabolic profile compared to inhalation or ingestion. nih.gov Therefore, the concurrent analysis of both 3-OH-BaP and BaP-tetraol can offer a more comprehensive picture of BaP metabolism and the associated cancer risk in exposed individuals.

Table 1: Comparison of BaP Metabolite Biomarkers

Feature3-Hydroxybenzo[a]pyrene (3-OH-BaP)Benzo[a]pyrenetetrol (BaP-tetraol)
Metabolic Pathway Primarily detoxification pathway. nih.govCarcinogenic activation pathway (from BPDE). nih.gov
Indication Overall exposure to BaP. nih.govFormation of the ultimate carcinogen and potential for DNA damage. researchgate.net
Analytical Standard Isotopically labeled 3-OH-BaPThis compound
Primary Use General biomonitoring of BaP exposure. nih.govbmj.comAssessing carcinogenic risk from BaP exposure. researchgate.net

Association with Oxidative DNA Damage Biomarkers (e.g., 8-Hydroxy-2'-deoxyguanosine)

The metabolic activation of BaP is not only linked to the formation of DNA adducts but also to the generation of reactive oxygen species (ROS), which can induce oxidative DNA damage. nih.govmdpi.com A key biomarker for this type of damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which is formed when a hydroxyl radical attacks the guanine (B1146940) base in DNA. revespcardiol.org Research has explored the association between BaP exposure, as measured by its metabolites, and levels of 8-OHdG.

Studies have shown that exposure to BaP can lead to an increase in the formation of 8-OHdG. mdpi.comnih.govhku.hk This suggests that in addition to the direct covalent binding of BPDE to DNA, BaP can also contribute to carcinogenesis through oxidative stress. The synergistic effect of BaP metabolites and UVA radiation in producing ROS and subsequently inducing DNA damage has also been demonstrated. nih.gov

Application in Biomonitoring Research for Environmental Pollutants

The use of BPT I 2-d8 as an internal standard for BaP-tetraol is highly valuable in biomonitoring research focused on environmental pollutants. Humans are exposed to a complex mixture of PAHs from various environmental sources, including air pollution from traffic and industrial emissions, contaminated soil, and food. mdpi.comepa.gov BaP is often considered a representative PAH due to its potent carcinogenicity. mdpi.com

Biomonitoring studies utilize biomarkers like BaP metabolites to assess the internal dose of these pollutants in different populations. nih.govbmj.com The precise quantification of BaP-tetraol, enabled by BPT I 2-d8, allows researchers to investigate the relationship between environmental exposure levels and the absorbed dose that undergoes metabolic activation. This is crucial for understanding the health risks associated with living in polluted environments.

For example, biomonitoring studies can compare BaP-tetraol levels in individuals living in areas with high versus low air pollution or in workers with occupational exposure to PAHs versus the general population. nih.gov Such research provides valuable data for risk assessment and for evaluating the effectiveness of public health interventions aimed at reducing exposure to environmental pollutants. The ability to accurately measure a biomarker of the carcinogenic pathway is particularly important in these studies.

Utility in Differentiating Exposure Sources in Research Cohorts

While challenging, the analysis of specific BaP metabolites can provide clues to differentiate between different sources of exposure in research cohorts. The metabolic profile of BaP can be influenced by the route of administration (e.g., inhalation, dermal, oral). researchgate.net For instance, the ratio of different metabolites may vary depending on whether the primary exposure is through smoking, diet, or skin contact with contaminated materials. nih.gov

While 3-OH-BaP is a general marker of exposure, the profile of other metabolites, including BaP-tetraol, could potentially help in distinguishing exposure sources. Research has shown that dermal absorption of BaP can lead to significant metabolism within the skin itself, potentially altering the metabolite profile that reaches the systemic circulation and is eventually excreted in urine. nih.gov By analyzing a suite of BaP metabolites, including BaP-tetraol (quantified using BPT I 2-d8), in conjunction with detailed exposure questionnaires, researchers can build models to better attribute the internal dose to specific sources.

Research Models and in Vitro/ex Vivo Systems for Studying Benzo a Pyrenetetrol I 2 D8

Human Tissue Organoid Cultures in Benzo[a]pyrene (B130552) Metabolism Studies

Human tissue organoids have emerged as powerful in vitro models because they replicate the structure and function of the tissues from which they are derived more closely than traditional two-dimensional cell cultures. nih.govmdpi.comnih.gov This makes them particularly valuable for studying the tissue-specific metabolism of xenobiotics like BaP.

Research has demonstrated that organoids derived from various normal human tissues, including the stomach, pancreas, liver, colon, and kidney, are all capable of metabolizing BaP. nih.govcam.ac.uk Upon exposure to BaP, these organoid cultures show a concentration-dependent upregulation of key xenobiotic-metabolizing enzyme (XME) genes, such as CYP1A1 and NQO1. nih.govnih.gov The expression levels of these enzymes can vary between tissue types, with kidney organoids showing the highest upregulation and colon organoids the lowest. nih.gov

Crucially, these organoid models have been shown to produce key BaP metabolites, confirming their metabolic competence. The presence of metabolites such as BaP-t-7,8-dihydrodiol and BaP-tetrol-l-1 has been detected across all tested organoid types. nih.govmdpi.comnih.gov The metabolic activation of BaP in these systems leads to biologically significant consequences, including the activation of the DNA damage response pathway and the formation of DNA adducts. nih.govcam.ac.uk Pancreatic and undifferentiated liver organoids have been observed to form the highest levels of DNA adducts, while colon organoids form the lowest, correlating with their XME expression and metabolite formation. nih.govnih.gov These findings underscore the utility of human organoids in modeling environmental carcinogenesis and genetic toxicology. acs.org

Summary of Benzo[a]pyrene Metabolism in Human Tissue Organoids
Organoid Tissue SourceKey Research FindingsReference
Gastric, Pancreas, Liver, Colon, KidneyAll organoid types metabolize BaP and form metabolites, including BaP-tetrol-l-1. nih.govmdpi.com
KidneyShowed the highest upregulation of xenobiotic-metabolizing enzyme genes CYP1A1 and NQO1. nih.gov
Pancreas & Liver (undifferentiated)Formed the highest levels of BaP-DNA adducts. nih.govnih.gov
ColonExhibited the lowest responses in DNA adduct formation, metabolite formation, and XME expression. nih.govnih.gov

Cell Line Models (e.g., Human Lung Cells, HepG2 Cells) for Metabolite Profiling and Adductomics

Various established cell lines are extensively used to investigate the metabolism of BaP, profile the resulting metabolites, and study the formation of DNA and RNA adducts (adductomics).

The human hepatoma cell line, HepG2 , is a widely used model for studying liver metabolism and genotoxicity. nih.govnih.gov Studies using HepG2 cells have been instrumental in developing DNA/RNA adductomics methods to screen for nucleic acid damage following BaP exposure. nih.govfrontiersin.org Upon exposure, HepG2 cells biotransform BaP into reactive metabolites like 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), which subsequently form adducts with DNA and RNA. nih.govfrontiersin.org These adducts can be detected and characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing insights into the mechanisms of BaP-induced genotoxicity. nih.gov

Human lung cell lines, such as A549 , NCI-H322 , and H358 , serve as critical models for understanding BaP metabolism in the primary target organ for tobacco smoke-related carcinogens. nih.govnih.govnih.gov The human bronchoalveolar H358 cell line, for instance, has been used to demonstrate the presence of all three major pathways of BaP metabolic activation. nih.gov Quantitative studies using stable isotope dilution LC-MS have successfully identified and measured a profile of BaP metabolites in H358 cells, including B[a]P-tetrol-1 . nih.gov Research comparing different cell lines reveals significant variations in their metabolic responses. For example, BPDE-DNA adducts were formed in a dose-dependent manner in HepG2 cells, while in A549 lung cells, adduct formation was most efficient at lower BaP concentrations, highlighting cell-type-specific differences in metabolic enzyme activity. nih.govplos.org

Comparison of Cell Line Models for Benzo[a]pyrene Research
Cell LineCell TypeApplication in BaP ResearchKey FindingsReference
HepG2Human HepatomaMetabolism, Genotoxicity, AdductomicsForms BPDE-DNA and RNA adducts; used to validate adductomics methods. nih.govnih.govfrontiersin.org
A549Human Lung CarcinomaMetabolism, GenotoxicityBPDE-DNA adduct formation is most efficient at low BaP concentrations. nih.govplos.org
H358Human Bronchoalveolar CarcinomaMetabolite ProfilingDemonstrates all three pathways of BaP activation; produces B[a]P-tetrol-1. nih.govnih.gov
NCI-H322Human Lung TumorMetabolism, CytotoxicityMetabolizes BaP at a rate of 160 pmol/10⁶ cells/h. nih.gov

Microsomal Preparations for Enzyme Activity and Metabolic Rate Determinations

Microsomal preparations, primarily isolated from the liver, are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are central to the phase I metabolism of BaP. nih.govoup.com These in vitro systems are indispensable for determining the specific activities of enzymes involved in BaP metabolism and for calculating key kinetic parameters.

Studies using hepatic microsomes from humans, rats, and mice have been conducted to compare the rates of BaP metabolism across species. nih.govepa.gov By incubating BaP with microsomal proteins and an NADPH-generating system, researchers can measure the depletion of the parent compound over time to calculate Michaelis-Menten kinetic parameters, including the maximum rate of metabolism (VMAX) and the affinity constant (KM). nih.govnih.gov From these values, the rate of intrinsic clearance (CLINT) can be determined, providing a measure of the metabolic efficiency of the liver. nih.gov

Such studies have shown that clearance rates for BaP are generally highest in mice and lowest in humans, suggesting that rats may be a more appropriate model for human PAH metabolism in some contexts. nih.gov This system allows for the identification of various BaP metabolites, including phenols, quinones, and dihydrodiols, which are the precursors to the diol-epoxides that lead to tetrol formation. epa.govaacrjournals.org Microsomal assays are fundamental for understanding the initial oxidative steps of BaP bioactivation and for screening how factors like enzyme induction or inhibition affect metabolic rates. nih.gov

Ex Vivo Incubations for Metabolic Activation Studies

Ex vivo incubation studies bridge the gap between in vitro and in vivo research. This approach involves the use of freshly isolated and cultured cells, tissues, or organs, maintaining them in a viable state outside the organism for a short period. This allows for the study of metabolic processes in a system that more closely reflects the complex cellular environment of a specific organ. nih.gov

For example, the metabolic capacity of cultured kidney, liver, lung, and tracheal cells from rats and hamsters has been compared ex vivo. nih.gov These studies revealed that hepatocytes from both species metabolized BaP at a much higher rate than cells from other organs, and hamster cells generally showed greater metabolic capability than rat cells. nih.gov Such systems are used to assess the formation of various metabolites, including water-soluble conjugates (detoxification products) and dihydrodiols (activation products), and to measure the level of covalent binding of BaP metabolites to cellular macromolecules. nih.gov More recently, ex vivo skin explant models have been used to investigate the immunomodulatory effects of BaP following dermal application in rats. nih.gov These models are valuable for studying the initial steps of metabolic activation and the subsequent biological responses in an intact tissue context.

Animal Models in Toxicological and Carcinogenesis Research

Animal models are essential for studying the long-term systemic effects of BaP exposure, including its carcinogenic activity, which cannot be fully replicated in in vitro or ex vivo systems. nih.gov Various species, including mice, rats, and hamsters, have been used extensively in toxicological and cancer research. nih.govepa.gov

These studies have provided sufficient evidence for the carcinogenicity of BaP, demonstrating that it induces tumors at multiple sites, including the lung, skin, liver, forestomach, and mammary glands, across different species and routes of exposure. nih.govepa.gov For example, chronic exposure in ApoE-knockout mice has been shown to induce larger and phenotypically different atherosclerotic plaques, highlighting the role of BaP in cardiovascular disease. nih.gov In rats, oral administration has been linked to an increased incidence of mammary gland adenocarcinomas. nih.gov

Animal models are also critical for studying developmental and reproductive toxicity. epa.govepa.gov In vitro culture of fetal mouse ovaries exposed to BaP showed a reduction in germ cell numbers, indicating a direct toxic effect on the developing reproductive system. nih.gov Furthermore, genetically modified animal models, such as mice lacking the aryl hydrocarbon receptor (AhR), have been pivotal in confirming the mechanistic pathways of BaP toxicity. Studies with AhR-null mice demonstrated a complete loss of BaP-induced carcinogenesis, proving the essential role of this receptor in mediating its toxic effects. pnas.org These in vivo models allow researchers to investigate the complex interplay between metabolic activation, DNA adduct formation, and tumor initiation in a whole-organism context. researchgate.netoup.com

Synthesis and Derivation of Benzo a Pyrenetetrol I 2 D8 for Research Purposes

Synthetic Routes and Isotopic Labeling Strategies

The synthesis of Benzo[a]pyrenetetrol I 2-d8 for research applications is a multi-step process that necessitates careful control over chemical reactions and purification procedures. While specific, detailed synthetic protocols for this exact deuterated compound are not extensively published, a general strategy can be outlined based on the known synthesis of benzo[a]pyrene (B130552) (BaP) metabolites and general methods for isotopic labeling.

The synthesis typically commences with a deuterated benzo[a]pyrene (BaP-d8) precursor. The introduction of deuterium (B1214612) atoms can be achieved through various methods, such as acid-catalyzed isotopic exchange on the parent BaP molecule or by starting the synthesis with simpler, commercially available deuterated building blocks. The location of the deuterium atoms is critical and is determined by the synthetic route chosen. For a "-d8" analogue, the goal is to substitute eight of the hydrogen atoms on the benzo[a]pyrene core with deuterium.

Once the deuterated BaP is obtained, the next crucial step is the stereoselective synthesis of the precursor, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). The metabolism of BaP in biological systems proceeds through the action of cytochrome P450 enzymes to form arene oxides, which are then hydrolyzed by epoxide hydrolase to dihydrodiols. A subsequent oxidation by cytochrome P450 yields the highly reactive diol epoxides. Chemical synthesis aims to mimic this bioactivation pathway in a controlled manner.

There are four primary stereoisomers of BPDE, and their formation is dependent on the stereochemistry of the precursor diol and the direction of epoxidation. These are (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. The "anti" and "syn" descriptors refer to the stereochemical relationship between the epoxide oxygen and the benzylic hydroxyl group. The specific isomer "Benzo[a]pyrenetetrol I 2" is understood to be one of the tetrols resulting from the hydrolysis of a specific BPDE isomer. For instance, benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (BPT I-1) is a known metabolite. nih.gov

The final step in the synthesis is the hydrolysis of the deuterated BPDE to yield the desired this compound. This hydrolysis can be acid-catalyzed and results in the opening of the epoxide ring to form the tetrol. The stereochemistry of the resulting tetrol is directly dependent on the stereochemistry of the parent BPDE.

Quality Control and Purity Assessment for Research Grade Standards

The utility of this compound as a research-grade standard is critically dependent on its well-defined purity and identity. Rigorous quality control (QC) and purity assessment are therefore essential components of its production. These processes ensure the accuracy and reliability of experimental results where this compound is used, particularly in quantitative analyses using techniques like mass spectrometry.

A comprehensive Certificate of Analysis (COA) for a research-grade standard of this compound would typically include data from a suite of analytical techniques to confirm its chemical structure, isotopic enrichment, and purity.

Key Quality Control Parameters:

ParameterAnalytical Technique(s)Purpose
Chemical Identity Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS)Confirms the molecular structure and the positions of the deuterium labels. High-resolution mass spectrometry provides the accurate mass, confirming the elemental composition.
Isotopic Purity Mass Spectrometry (MS)Determines the percentage of the deuterated analogue relative to the unlabeled compound and other isotopic variants.
Chemical Purity High-Performance Liquid Chromatography (HPLC) with UV or MS detection, Gas Chromatography (GC) with MS detectionQuantifies the percentage of the desired compound and identifies any chemical impurities.
Stereochemical Purity Chiral High-Performance Liquid Chromatography (Chiral HPLC)Separates and quantifies the different stereoisomers to ensure the desired isomer is present at a high purity. nih.gov
Concentration Quantitative NMR (qNMR), Gravimetric analysis with confirmation by a suitable analytical techniqueAccurately determines the concentration of the standard in solution.

For isotopically labeled standards, it is crucial to assess not only the chemical purity but also the isotopic enrichment. This is typically expressed as the atom percent excess of the isotope. Furthermore, the position of the isotopic labels must be confirmed to ensure the standard is appropriate for its intended use, as deuterium atoms in different positions can sometimes lead to slightly different chemical behavior.

Producers of certified reference materials often operate under quality management systems such as ISO 17034 and ISO/IEC 17025 to ensure the competency of their manufacturing and testing processes. isotope.com

Importance of Stereochemical Control in Synthesis for Research

The stereochemistry of benzo[a]pyrene metabolites is a critical determinant of their biological activity. The four stereoisomers of BPDE exhibit significantly different mutagenic and carcinogenic potencies. For example, the (+)-anti-BPDE isomer is generally considered to be the ultimate carcinogenic metabolite of benzo[a]pyrene. pnas.org This difference in biological activity arises from the specific three-dimensional shape of each isomer, which influences how it interacts with biological macromolecules like DNA.

When BPDE reacts with DNA, it forms covalent adducts, primarily with guanine (B1146940) and adenine bases. The stereochemistry of the BPDE determines the conformation of these DNA adducts, which in turn affects the efficiency of DNA repair mechanisms and the likelihood of mutations occurring during DNA replication.

Therefore, for research purposes, it is paramount to have access to stereochemically pure isomers of this compound. Using a mixture of stereoisomers in a biological experiment would lead to ambiguous and potentially misleading results, as the observed biological effect would be a composite of the activities of all the isomers present.

Stereochemical Designations in Benzo[a]pyrene Metabolites:

Prefix/DescriptorMeaning
(+) and (-) Refers to the direction in which the molecule rotates plane-polarized light (dextrorotatory or levorotatory).
anti The epoxide oxygen is on the opposite side of the ring from the benzylic hydroxyl group.
syn The epoxide oxygen is on the same side of the ring as the benzylic hydroxyl group.
r, t, c In the tetrol nomenclature (e.g., r-7,t-8,t-9,c-10), these letters refer to the relative stereochemistry of the hydroxyl groups. 'r' denotes the reference substituent, 't' indicates trans, and 'c' indicates cis relative to the reference.

The synthesis of a specific stereoisomer of this compound requires precise control over the stereochemistry at each step of the synthetic route, particularly during the formation of the diol and epoxide functionalities. This is often achieved through the use of chiral reagents or catalysts, or by separating the desired isomer from a mixture using techniques like chiral chromatography. The ability to produce and verify the stereochemical purity of these research standards is fundamental to advancing our understanding of the mechanisms of chemical carcinogenesis.

Future Research Directions and Emerging Applications

Integration with Multi-Omics Approaches (e.g., Metabolomics, Adductomics)

The integration of multiple omics datasets offers a systemic understanding of the biological response to toxicants. nih.gov Future studies will increasingly incorporate data from metabolomics and adductomics, where Benzo[a]pyrenetetrol I 2-d8 plays a crucial role in ensuring the accuracy of quantitative analyses.

Metabolomics: This field involves the comprehensive study of metabolites in a biological system. In the context of BaP exposure, metabolomics can reveal alterations in metabolic pathways. This compound is essential for the precise quantification of BaP metabolites, such as benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (BPT I-1), allowing researchers to correlate specific metabolic profiles with exposure levels and disease risk. nih.gov A multi-omics approach combining network toxicology, gut microbiota analysis, and Mendelian randomization has been employed to elucidate the role of BaP in ovarian cancer, highlighting the interplay between molecular targets and systemic biomarkers. nih.gov

Adductomics: This specialized area focuses on the study of adducts, which are segments of DNA that have bonded to a cancer-causing chemical. This damage can lead to mutations and the initiation of cancer. Benzo[a]pyrene (B130552) is known to form DNA adducts after metabolic activation. nih.gov Adductomics studies aim to identify and quantify these adducts as biomarkers of exposure and effect. The use of this compound as an internal standard in sensitive analytical methods allows for the accurate measurement of tetrols released from hydrolyzed DNA adducts, providing a quantitative measure of DNA damage. nih.govnih.gov This approach helps to confirm that detected nucleic acid damage is derived from BaP exposure. nih.gov

The integration of these omics approaches, underpinned by reliable quantification using standards like this compound, promises to provide a more holistic understanding of the pathways from PAH exposure to disease development. nih.gov

Omics FieldApplication in BaP ResearchRole of this compound
Metabolomics Identifies changes in metabolic pathways following BaP exposure.Ensures accurate quantification of BaP metabolites like BPT I-1.
Adductomics Measures DNA and RNA adducts as biomarkers of carcinogen exposure and effect.Serves as an internal standard for precise measurement of tetrols from hydrolyzed adducts.

Expanding the Application to Broader Classes of Polycyclic Aromatic Hydrocarbons

While research has heavily focused on benzo[a]pyrene due to its high carcinogenicity, humans are typically exposed to complex mixtures of PAHs. bohrium.commdpi.com Future research will expand to investigate the "cocktail effect" of these mixtures. The analytical methods developed for BaP metabolites, which rely on internal standards like this compound, can be adapted to study the metabolism of other high-molecular-weight PAHs. bohrium.com

By using a suite of isotopically labeled standards, researchers can simultaneously quantify metabolites from various PAHs in a single biological sample. This approach will be critical in understanding how the composition of a PAH mixture influences metabolic activation and detoxification pathways, which can differ significantly from single-compound exposures. bohrium.com Studies have already begun to compare the metabolism of BaP when administered alone versus as part of an industrial mixture, revealing that the chemical composition of the mixture has a major influence on PAH metabolism that extends beyond a simple additive effect. bohrium.com This research is essential for more accurate risk assessments in real-world exposure scenarios, such as industrial settings or areas with high environmental pollution. cdc.gov

Refinement of Analytical Methods for Enhanced Sensitivity and Throughput in Research

The demand for biomonitoring large human populations requires analytical methods that are not only sensitive but also high-throughput. This compound is a cornerstone in the development and validation of such methods.

Future refinements will focus on:

Increased Sensitivity: Recent methods, such as gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS), have achieved impressive lower limits of quantification (LLOQ) of 50 pg/L for BPT I-1 in urine. nih.govresearchgate.net Further improvements will aim to detect even lower concentrations, which is crucial for assessing exposure in the general population with low-level, chronic exposure.

Simplified Sample Preparation: Current methods often involve multiple steps, including enzymatic deconjugation, liquid-liquid extraction, and solid-phase extraction. nih.gov Research is ongoing to streamline these processes, potentially using techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to reduce analysis time and cost. nih.gov

Automation: Integrating automated sample preparation systems with advanced analytical platforms like HPLC and GC-MS/MS will significantly increase throughput, enabling larger epidemiological studies. oiv.intmdpi.com

The table below summarizes the limits of detection (LOD) and quantification (LLOQ) of selected analytical methods used for BaP metabolites.

Analytical TechniqueAnalyteMatrixLimit of Detection/Quantification
GC-ECNI-MS/MSBPT I-1UrineLOD: 0.026 pg/mL
GC-ECNI-MS/MSBPT II-1UrineLOD: 0.090 pg/mL
GC-NICI-MS/MSBPT I-1UrineLLOQ: 50 pg/L
HPLC/FluorescenceBenzo[a]pyrene tetrolsHuman HairLOD: ~0.3 fmol

Data sourced from references nih.govnih.govnih.govresearchgate.net.

Development of Novel Research Tools and Probes based on this compound

The primary role of this compound is as an internal standard for mass spectrometry-based quantification. In this capacity, it is a fundamental research tool that ensures the accuracy and reproducibility of experimental results. Beyond this, its utility can be expanded.

Future developments may include its use in:

Validating New Analytical Platforms: As novel detection techniques emerge, such as advanced immunoassays or sensor-based technologies, this compound will be essential for cross-validating their accuracy against the gold standard of mass spectrometry. nih.gov

Metabolic Pathway Elucidation: Stable isotope tracers are invaluable for tracing the metabolic fate of compounds in vivo and in vitro. While this compound itself is a metabolite analogue, its synthesis pathways can inform the creation of deuterated BaP precursors. These precursors can be used in tracer studies to precisely map the formation and excretion kinetics of BPT I-1 and other metabolites, providing deeper insights into the mechanisms of BaP metabolism.

Exploring Its Utility in Mechanistic Studies of Chemoprevention

Chemoprevention involves using natural or synthetic agents to inhibit or reverse the process of carcinogenesis. nih.gov Understanding whether a chemopreventive agent is effective requires precise measurement of its impact on the metabolic activation of carcinogens like BaP.

This compound is an indispensable tool in these studies. By enabling the accurate quantification of BPT I-1, a key product of the carcinogenic pathway, researchers can assess the efficacy of potential chemopreventive agents. bohrium.com For instance, studies have investigated the ability of dietary polyphenols, such as resveratrol (B1683913) and quercetin, to inhibit BaP-DNA binding in human oral tissue models. nih.gov Other research has explored the effects of agents like myo-inositol on BaP-induced tumors. nih.govkisti.re.kr

Future mechanistic studies will use the precise quantification afforded by this compound to:

Determine how chemopreventive agents modulate the activity of cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1) responsible for BaP activation. nih.gov

Quantify the reduction in DNA adduct formation in response to treatment.

Screen new candidate compounds for their ability to divert BaP metabolism away from the toxification pathway (which produces BPT I-1) and towards detoxification pathways (which produce metabolites like 3-hydroxybenzo[a]pyrene). bohrium.com

This quantitative approach is vital for identifying the most promising agents for further development in the prevention of PAH-related cancers.

Q & A

Basic Research Questions

Q. What are the recommended derivatization protocols for Benzo[a]pyrenetetrol I 2-d8 prior to GC-MS analysis?

  • Methodological Answer : Derivatization is critical for enhancing volatility and detectability. This compound can be derivatized using MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst. Heat the mixture at 60°C for 40 hours in a sealed vial to ensure complete silylation of hydroxyl groups. Direct injection into GC-MS without further dilution is recommended .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. For laboratory use, prepare working solutions in inert solvents like ethyl acetate or acetonitrile, which minimize hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting stock solutions .

Q. Why is this compound used as an internal standard in PAH metabolite quantification?

  • Methodological Answer : Its deuterated structure provides near-identical chromatographic behavior to the non-deuterated analog while producing distinct mass-to-charge (m/z) signals, enabling accurate correction for matrix effects and ionization efficiency variations in LC-MS/GC-MS. Always spike samples with the internal standard before extraction to account for recovery losses .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates during sample preparation in complex plant matrices?

  • Methodological Answer : Optimize extraction using pressurized liquid extraction (PLE) with ethyl acetate:acetonitrile (9:1 v/v) to improve polarity matching. Conduct matrix-matched calibration by spiking deuterated standards into blank matrices to correct for co-eluting interferents. Validate recovery rates (85–115%) using EPA Method 8270 guidelines .

Q. What strategies improve derivatization efficiency for low-concentration this compound in environmental samples?

  • Methodological Answer : Increase reaction time to 48–72 hours for trace-level analytes. Use fresh MSTFA reagent to avoid moisture contamination, which inhibits silylation. Confirm completeness via parallel analysis of underivatized/derivatized samples: absence of hydroxyl-group signals in derivatized GC-MS spectra indicates success .

Q. How do co-eluting PAHs affect quantification of this compound, and how can this be mitigated?

  • Methodological Answer : Co-elution with structurally similar PAHs (e.g., benzo[g,h,i]perylene) can cause ion suppression or enhancement. Employ high-resolution mass spectrometry (HRMS) to resolve isotopic patterns or use tandem MS/MS with selective reaction monitoring (SRM) for unambiguous identification .

Q. How can existing toxicological data on benzo[a]pyrene be integrated with studies using this compound?

  • Methodological Answer : Cross-reference EPA’s IRIS database and HERO portal for historical dose-response data. Use the deuterated compound to validate metabolic pathways (e.g., diol-epoxide formation) in newer in vitro models, ensuring alignment with prior in vivo findings .

Q. What chromatographic adjustments are needed to resolve deuterated vs. non-deuterated analogs?

  • Methodological Answer : Use a slightly longer GC column (e.g., 30 m DB-5MS) with a slower temperature ramp (2°C/min) to exploit minor retention time shifts caused by deuterium’s isotopic effect. For LC-MS, employ a C18 column with 1.7 µm particles to enhance separation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.